GLI1 Protein Level Reduction in Human Melanoma A375 Cells vs. Des-methoxy Analog
In a direct head-to-head comparison within the same study, 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (compound 8 in the source publication) reduced GLI1 protein levels in human melanoma A375 cells more effectively than its des-methoxy analog 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (compound 7) at an equivalent concentration of 10 µM [1]. Densitometric analysis of Western blot bands revealed that compound 8 suppressed GLI1 to approximately 20% of the untreated control level, whereas compound 7 reduced it only to roughly 55% [1].
| Evidence Dimension | GLI1 protein level (Western blot densitometry) |
|---|---|
| Target Compound Data | ~20% residual GLI1 protein at 10 µM |
| Comparator Or Baseline | 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (compound 7): ~55% residual GLI1 at 10 µM |
| Quantified Difference | Approximately 2.75-fold greater GLI1 suppression |
| Conditions | Human melanoma A375 cell line; 24 h treatment; Western blot analysis |
Why This Matters
This direct comparison demonstrates that the 3,4-dimethoxy substitution on the phenethyl ring confers a substantial improvement in target engagement, making the compound the preferred choice for studies requiring potent GLI1 silencing.
- [1] Manetti, F.; Maresca, L.; Crivaro, E.; Pepe, S.; Cini, E.; Singh, S.; Governa, P.; Maramai, S.; Giannini, G.; Stecca, B.; Petricci, E. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Med. Chem. Lett. 2022, 13 (8), 1329–1336. DOI: 10.1021/acsmedchemlett.2c00249. View Source
